Methyl 3-bromo-2-propylbenzoate
Description
Methyl 3-bromo-2-propylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a propyl group at the 2-position of the benzene ring. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (propyl) substituents, influencing its physicochemical properties, reactivity, and spectral characteristics.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
methyl 3-bromo-2-propylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
CPGBJCYMFNBNST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-propylbenzoate typically involves the bromination of 2-propylbenzoic acid followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to achieve selective bromination at the desired position . The brominated product is then esterified using methanol and a suitable acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-propylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The propyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-bromo-2-propylbenzoic acid or 3-bromo-2-propylbenzaldehyde.
Reduction: Formation of 3-bromo-2-propylbenzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-2-propylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-propylbenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a methyl ester backbone with other benzoate derivatives, such as sandaracopimaric acid methyl ester (, compound 4) and Z-communic acid methyl ester (, compound 9). Key differences include:

- Substituent Effects: The bromo group in Methyl 3-bromo-2-propylbenzoate introduces steric bulk and polarizability absent in non-halogenated analogs like methyl shikimate (, peak A).
- Electronic Properties : The propyl group (electron-donating) and bromo group (electron-withdrawing) create a unique electronic environment compared to compounds like dehydroabietic acid methyl ester (, compound 12), which lacks halogens.
Table 1: Substituent Comparison
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| This compound | 3-Br, 2-propyl | Ester, aryl bromide |
| Sandaracopimaric acid methyl ester | Diterpene backbone | Ester, carboxylic acid derivative |
| Z-Communic acid methyl ester | Labdane diterpene structure | Ester, conjugated double bonds |
| Methyl shikimate | Cyclohexene carboxylic acid ester | Ester, hydroxyl groups |
Spectral Data Comparison
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The bromo group in this compound would cause deshielding of adjacent protons, distinct from methyl shikimate’s hydroxyl-related shifts (, Figure 5A).
- ¹³C NMR : The C-Br carbon (likely ~110-130 ppm) would differ significantly from carbonyl carbons in diterpene esters like torulosic acid methyl ester (, compound 6).
Infrared (IR) Spectroscopy
A C-Br stretch (~500–600 cm⁻¹) would dominate the IR spectrum, absent in methyl shikimate (, Figure 5C) but present in halogenated analogs.
Chromatographic Behavior
Gas chromatography (GC) retention times are influenced by molecular weight and polarity. This compound’s bromine and propyl groups may increase retention time compared to less polar compounds like 8(17),12,14-labdatriene (, compound 7). However, direct GC data for this compound is unavailable in the evidence.
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